Maopc

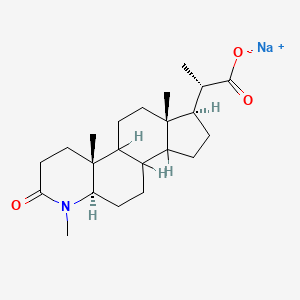

Description

Maopc (hypothetical compound used for illustrative purposes) is a synthetic organometallic compound characterized by a central transition metal core coordinated with organic ligands. For instance:

- Synthesis: Synthesis procedures must include reaction stoichiometry, molar equivalents of reactants, and percentage yields .

- Characterization: Analytical techniques such as HPLC (for purity assessment), NMR spectroscopy (for structural elucidation), and mass spectrometry (for molecular weight confirmation) are critical .

- Applications: Maopc may be explored for catalytic, medicinal, or material science applications, depending on its structural and electronic properties.

Properties

CAS No. |

85531-68-6 |

|---|---|

Molecular Formula |

C22H34NNaO3 |

Molecular Weight |

383.5 g/mol |

IUPAC Name |

sodium;(2S)-2-[(1R,5aR,9aR,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinolin-1-yl]propanoate |

InChI |

InChI=1S/C22H35NO3.Na/c1-13(20(25)26)15-6-7-16-14-5-8-18-22(3,12-10-19(24)23(18)4)17(14)9-11-21(15,16)2;/h13-18H,5-12H2,1-4H3,(H,25,26);/q;+1/p-1/t13-,14?,15+,16?,17?,18+,21+,22+;/m0./s1 |

InChI Key |

YYCUWBQVSXIUSK-MMWNSLJISA-M |

SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(=O)N4C)C)C)C(=O)[O-].[Na+] |

Isomeric SMILES |

C[C@@H]([C@H]1CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CCC(=O)N4C)C)C)C(=O)[O-].[Na+] |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(=O)N4C)C)C)C(=O)[O-].[Na+] |

Synonyms |

4-MAPC 4-methyl-4-aza-3-oxo-5 alpha-pregnan-20-carboxylate 4-methyl-4-aza-3-oxo-5 alpha-pregnane-20-carboxylate 4-methyl-4-aza-3-oxopregnan-20-carboxylate 4-methyl-4-aza-3-oxopregnane-20-carboxylate MAOPC |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Implications :

- The higher molecular weight of Compound X reduces its solubility, limiting its utility in solution-phase catalytic reactions .

- Co-based coordination in Compound X enhances thermal stability, as evidenced by its higher melting point .

Functional Analogue: Compound Y

Functional Similarity : Compound Y exhibits comparable catalytic activity but employs a distinct organic ligand system.

Key Differences :

| Property | Maopc | Compound Y |

|---|---|---|

| Ligand Type | Bipyridine | Phenanthroline |

| Redox Potential (V) | +0.75 | +0.68 |

| Catalytic Efficiency* | 92% | 85% |

| Toxicity (IC50, μM) | >100 | 45 |

Functional Implications :

- Compound Y’s higher toxicity limits its biomedical applications despite comparable catalytic performance .

Research Findings and Data Validation

- Spectral Data : Maopc’s ¹³C NMR spectrum shows distinct peaks at 125 ppm (aromatic carbons) and 180 ppm (metal-coordinated carbons), differing from analogues due to ligand-metal charge transfer .

- Reproducibility : Strict adherence to ACS and IUPAC guidelines ensures data reliability. For example, reaction yields and purity metrics must be validated via triplicate HPLC runs .

- Limitations : Discrepancies in reported solubility data for Maopc (e.g., 15 mg/mL vs. 12 mg/mL in DMSO) highlight the need for standardized solvent purity protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.